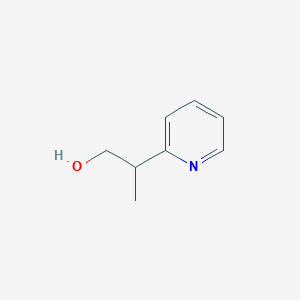
2-(Pyridin-2-yl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(Pyridin-2-yl)propan-1-ol” is a chemical compound that is used as a reagent in the synthesis of pyridylalcohols, which exhibit hypoglycemic activity in fasted rats . It is a light yellow or brown liquid .
Synthesis Analysis
The synthesis of “2-(Pyridin-2-yl)propan-1-ol” involves the use of N-hetaryl ureas and alcohols in a catalyst-free synthesis . The reaction proceeds through the intermediate formation of hetaryl isocyanates . This environmentally friendly technique is suitable for the good-to-high yielding synthesis of a wide range of N-pyridin-2-yl or N-quinolin-2-yl substituted carbamates .Chemical Reactions Analysis
“2-(Pyridin-2-yl)propan-1-ol” is used in the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives . These derivatives have been found to exhibit better anti-fibrotic activities than Pirfenidone and Bipy55′DC .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Pyridin-2-yl)propan-1-ol” are not fully detailed in the sources. It is described as a light yellow or brown liquid .科学的研究の応用
Molecular Aggregation Studies
2-(Pyridin-2-yl)propan-1-ol has been studied for its role in molecular aggregation. In a study focusing on pyridine-propan-2-ol solutions, it was found that the hydrogen-bonded aggregates (H-aggregates) in these solutions exhibit shifts in ring vibration bands. This shift is influenced by the pyridine concentration, indicating a relationship between the structure of 2-(Pyridin-2-yl)propan-1-ol and its aggregation properties in solution. Quantum-chemical calculations have further confirmed these findings, highlighting the significance of 2-(Pyridin-2-yl)propan-1-ol in studying molecular interactions and aggregate formation (Tukhvatullin et al., 2010).
Coordination Chemistry
Another significant application of 2-(Pyridin-2-yl)propan-1-ol is in coordination chemistry. Research has demonstrated its use in forming complexes with metals like Cadmium(II). These complexes have been characterized using various spectroscopic methods and crystallography, revealing details about their structure and potential applications in materials science and catalysis (Hakimi et al., 2013).
Synthesis of Novel Compounds
2-(Pyridin-2-yl)propan-1-ol is also used in the synthesis of novel compounds. For instance, derivatives of this compound have been synthesized with potential α1 receptor antagonistic activity. This demonstrates the compound's versatility as a building block in medicinal chemistry, contributing to the development of new pharmacological agents (Hon, 2013).
Catalysis and Chemical Reactions
In catalysis, 2-(Pyridin-2-yl)propan-1-ol has been investigated for its role in reactions like dehydrogenation. Studies have looked into the interaction of this compound with various catalysts, providing insights into reaction mechanisms and the development of more efficient catalytic processes (Legrouri et al., 1998).
Hydrogen Bonding and Crystallization Studies
Research has also explored the effect of 2-(Pyridin-2-yl)propan-1-ol on hydrogen bonding and crystallization processes. Studies have shown how pyridine, a component of this compound, influences the crystallization of certain molecules, providing valuable insights into molecular interactions and the design of new materials (Matsumoto et al., 2003).
将来の方向性
特性
IUPAC Name |
2-pyridin-2-ylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-7(6-10)8-4-2-3-5-9-8/h2-5,7,10H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXZXELXVPQSDGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=CC=CC=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-2-yl)propan-1-ol | |
CAS RN |
68888-19-7 |
Source


|
| Record name | 2-(pyridin-2-yl)propan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2951027.png)
![N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide](/img/structure/B2951029.png)
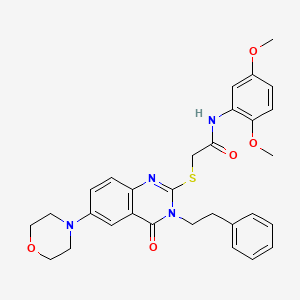
![4-(2,5-dioxopyrrolidin-1-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2951031.png)

![N-(2-(benzo[d][1,3]dioxol-5-ylcarbamoyl)benzofuran-3-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2951033.png)
![2-[(2,6-Dichlorobenzyl)sulfanyl]-5-methoxy-4-[(4-methoxyphenyl)sulfanyl]pyrimidine](/img/structure/B2951034.png)
![4-fluoro-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2951036.png)
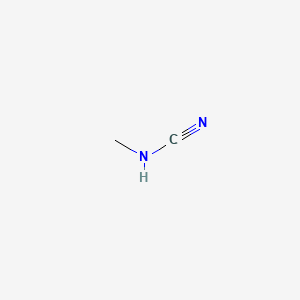
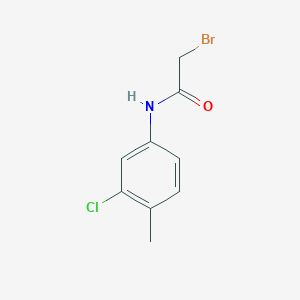
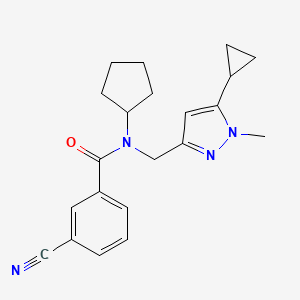
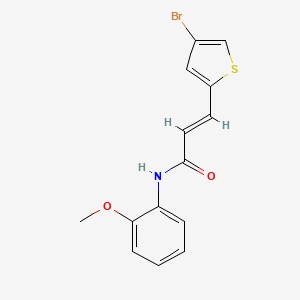
![8-methoxy-6-[(1E)-3-(4-methoxyphenyl)-3-oxoprop-1-en-1-yl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2951046.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2951050.png)